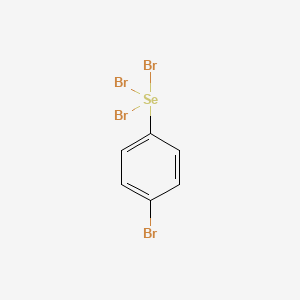
Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a chloro substituent
Preparation Methods
The synthesis of Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate involves its interaction with specific molecular targets and pathways. The cyano group, phenyl group, and chloro substituent contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical processes and pathways .
Comparison with Similar Compounds
Ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents or functional groups.
Indole derivatives: These compounds also contain complex ring structures and are used in various biological and medicinal applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
62090-04-4 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
ethyl 5-chloro-2-cyano-7-phenylhepta-2,4,6-trienoate |
InChI |
InChI=1S/C16H14ClNO2/c1-2-20-16(19)14(12-18)9-11-15(17)10-8-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
OGTMXQHQEJHNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=C(C=CC1=CC=CC=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)


![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)
![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14543943.png)


![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)


